Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[310]hexane hydrochloride is a bicyclic compound featuring a bromine atom and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones. This method provides a practical route to obtain 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The reaction conditions typically involve the use of palladium catalysts and maleimides, which facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent yields, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The bromine and nitrogen atoms within its structure play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the arrangement of its atoms and functional groups.
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring size and substitution pattern.
Uniqueness
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.
Biological Activity
Rac-(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Property | Value |
---|---|
Molecular Formula | C5H9BrClN |
Molar Mass | 198.49 g/mol |
CAS Number | 2089245-75-8 |
Synonyms | 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride |
Research indicates that this compound exhibits its biological effects primarily through interactions with opioid receptors. Specifically, it has been identified as a μ-opioid receptor ligand, which is crucial for its analgesic properties. The structure-activity relationship (SAR) studies have shown that modifications to this compound can enhance its binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes .
Cytotoxicity and Apoptosis Induction
A significant aspect of the biological activity of this compound is its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that treatment with this compound leads to:
- Increased apoptosis : The percentage of early apoptotic cells increased significantly in HeLa cells (from 4.5% to 38.5%) and CT26 cells (from 10.5% to 23.4%) after treatment with the compound at concentrations of 10 μg/mL for 72 hours .
- Cell cycle arrest : The compound caused an accumulation of cells in the SubG1 phase, indicating activation of apoptosis and a reduction in cell motility .
Case Study: In Vivo Tumor Growth Dynamics
Preliminary in vivo experiments conducted on Balb/C mice indicated that administration of this compound did not show statistically significant differences in tumor growth dynamics compared to control groups. However, low mortality rates and the absence of systemic toxicity suggest potential for further development as an anti-tumor agent .
Comparative Studies
Comparative studies with other compounds in the same class have highlighted the effectiveness of this compound:
Compound | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
Rac-(1R,5S,6R)-6-bromo... | 4.2 - 24.1 | Yes | Yes |
Compound A | 10 | Moderate | Yes |
Compound B | 15 | Low | No |
Properties
IUPAC Name |
(1R,5S)-6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H/t3-,4+,5?; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHJSCCHBYABFP-FLGDEJNQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2Br)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.